ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and an ester functional group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.
Coupling with Benzoate: The resulting pyrazole derivative is then coupled with ethyl 2-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be compared with other pyrazole derivatives such as:
4-chloro-3-methylpyrazole: A precursor in the synthesis of the compound.
Ethyl 2-aminobenzoate: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.
This compound’s unique combination of a pyrazole ring and benzoate ester makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C14H14ClN3O3 |
---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H14ClN3O3/c1-3-21-14(20)9-6-4-5-7-11(9)17-13(19)12-10(15)8-16-18(12)2/h4-8H,3H2,1-2H3,(H,17,19) |
InChI Key |
NDXLVAJWGONPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=NN2C)Cl |
Origin of Product |
United States |
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